5,6-Diaminopyridin-2-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diaminopyridin-2-ol typically involves the nitration of pyridine derivatives followed by reduction and hydrolysis steps. One common method includes the nitration of 2-hydroxypyridine to form 5,6-dinitro-2-hydroxypyridine, which is then reduced to 5,6-diamino-2-hydroxypyridine using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Diaminopyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or the hydroxyl group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Iron powder, sodium borohydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions include various substituted pyridines, quinones, and other derivatives that can be further utilized in different applications .
Scientific Research Applications
5,6-Diaminopyridin-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Diaminopyridin-2-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as enzyme inhibition, antimicrobial activity, and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diaminopyridine
- 2,4-Diaminopyridine
- 2,5-Diaminopyridine
- 2,6-Diaminopyridine
Uniqueness
5,6-Diaminopyridin-2-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not undergo .
Properties
IUPAC Name |
5,6-diamino-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-3-1-2-4(9)8-5(3)7/h1-2H,6H2,(H3,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTVUJOEPJQTBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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